molecular formula C11H15N3O B571543 (4-Aminophenyl)(piperazin-1-yl)methanone CAS No. 72141-42-5

(4-Aminophenyl)(piperazin-1-yl)methanone

Cat. No.: B571543
CAS No.: 72141-42-5
M. Wt: 205.261
InChI Key: RFAQDEHQJBGLNG-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(piperazin-1-yl)methanone is a chemical compound featuring a 4-aminophenyl group linked to a piperazine ring via a ketone bridge. It serves as a critical intermediate in synthesizing bioactive molecules, particularly in anti-prion, neuroprotective, and antimicrobial research. The compound’s structure allows for versatile modifications, enabling the development of derivatives with enhanced pharmacological properties. Its synthesis typically involves palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution reactions, yielding high-purity products .

Properties

IUPAC Name

(4-aminophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQDEHQJBGLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl group and the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is used in the development of new drugs targeting specific biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Aryl Group Piperazine Substituents Key Biological Activity Reference
(4-Aminophenyl)(piperazin-1-yl)methanone 4-Aminophenyl None Synthesis intermediate
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Aminophenyl 4-Methyl Anti-prion precursor
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 4-Aminophenyl 4-(4-Fluorobenzyl) Tyrosinase inhibitor
(6-fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone 6-Fluoroquinolinyl 4-Methylsulfonyl ALDH1A1 inhibitor
1-(4-Chlorophenyl)cyclopropylmethanone 4-Chlorophenyl-cyclopropyl None Anticancer/antituberculosis

Biological Activity

(4-Aminophenyl)(piperazin-1-yl)methanone, also known as 4-(4-Aminophenyl)piperazin-1-ylmethanone, is a compound characterized by its unique structural features that include a piperazine ring and an amine group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of central nervous system disorders and as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OC_{17}H_{20}N_{2}O. The structural arrangement includes:

  • A piperazine ring , which is often associated with psychoactive properties.
  • An amine group that may enhance interaction with biological targets.
  • A ketone functionality , contributing to its reactivity and biological activity.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making it relevant for the development of antidepressants.

Enzyme Inhibition

One of the significant biological activities of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR can have therapeutic implications for conditions like hyperpigmentation and melanoma .

Table 1: Inhibitory Activity Against Tyrosinase

Compound NameIC50 Value (μM)Remarks
Compound 101.5 ± 0.1Highly potent inhibitor
Compound 260.18100-fold more active than kojic acid
Precursor 128.9Competitive inhibitor

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring facilitates binding to various biological macromolecules, while the amino and ketone groups can participate in hydrogen bonding and other interactions essential for modulating enzyme activity .

Study on Tyrosinase Inhibition

A study focused on the design and synthesis of derivatives based on this compound revealed that certain modifications significantly enhanced inhibitory potency against TYR. For instance, the introduction of halogen substituents led to improved binding affinity, with some derivatives exhibiting IC50 values lower than 5 μM .

Antimelanogenic Effects

In vitro evaluations demonstrated that specific derivatives not only inhibited TYR but also showed no cytotoxicity in B16F10 melanoma cells. This suggests a potential for these compounds in therapeutic applications targeting skin pigmentation disorders without adverse effects on cell viability .

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